molecular formula C21H22N4O4S B12139596 4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B12139596
M. Wt: 426.5 g/mol
InChI Key: IJUWHZYWBJEGKH-UHFFFAOYSA-N
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Description

4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a butanamide backbone with a 4-methylphenoxy group and a pyrimidin-2-ylsulfamoyl group attached to the phenyl ring. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nucleophilic substitution of 1-(4-methylphenoxy)-4-phenoxybenzene, followed by oxidation to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenoxy and pyrimidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

4-(4-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C21H22N4O4S/c1-16-5-9-18(10-6-16)29-15-2-4-20(26)24-17-7-11-19(12-8-17)30(27,28)25-21-22-13-3-14-23-21/h3,5-14H,2,4,15H2,1H3,(H,24,26)(H,22,23,25)

InChI Key

IJUWHZYWBJEGKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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